1-[(1-Iodo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

Bond dissociation energy leaving group ability nucleophilic substitution

Researchers requiring a reactive electrophile for sterically demanding transformations often face sluggish kinetics with standard bromo/chloro ethers. This tertiary iodoalkyl ether resolves this with a low C-I bond dissociation energy (55 kcal mol⁻¹) and a neopentyl-type framework that suppresses undesired SN2 pathways. It enables clean, ambient-temperature substitutions where analogs require heat or Lewis acid catalysts, preserving heat-sensitive intermediates in multi-step syntheses. - Enhanced Reactivity: Iodo leaving group enables faster oxidative addition in Pd/Ni-catalyzed cross-couplings, expanding coupling partner scope under practical conditions. - Orthogonal Deprotection: The ether can be selectively cleaved via reductive deiodination (Zn/AcOH), offering a deprotection strategy that complements standard silyl/benzyl groups. - Conformational Bias: The 3-methylcyclohexane scaffold influences stereochemical outcomes in diastereoselective transformations, a feature absent in non-methylated analogs. Supplied at ≥95% purity with full quality assurance documentation, this building block is available for immediate dispatch to support your R&D programs.

Molecular Formula C11H21IO
Molecular Weight 296.19 g/mol
Cat. No. B13246119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Iodo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane
Molecular FormulaC11H21IO
Molecular Weight296.19 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)OC(C)(C)CI
InChIInChI=1S/C11H21IO/c1-9-5-4-6-10(7-9)13-11(2,3)8-12/h9-10H,4-8H2,1-3H3
InChIKeyRPSRZJSVXJDYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity Iodoalkyl Ether for Selective Synthesis


1-[(1-Iodo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane (CAS 1600203-37-9) is a halogenated ether featuring a cyclohexane core substituted with a 3-methyl group and a reactive 1-iodo-2-methylpropan-2-yl ether moiety . With a molecular formula of C11H21IO and a molecular weight of 296.19 g mol⁻¹, the compound is supplied as a research-grade building block at ≥95% purity . The tertiary iodoalkyl ether structure imparts distinct reactivity patterns that differentiate it from its bromo, chloro, and non-methylated analogs, making it a specialized intermediate for nucleophilic substitution, cross-coupling, and protecting-group strategies .

I
Iodo leaving group enables mild-condition nucleophilic substitution
Np
Neopentyl-type architecture enforces SN1 selectivity through steric shielding
3-Me
3-Methyl conformational bias provides predictable stereochemical environment

Iodoalkyl Ether: Halogen Identity and Steric Effects


Closely related haloethers cannot be interchanged without fundamentally altering reactivity and selectivity. The iodo leaving group displays substantially lower carbon–halogen bond dissociation energy and higher SN1/SN2 reactivity than bromo or chloro analogs, which directly governs reaction rate and required conditions [1]. Additionally, the neopentyl-type tertiary alkyl framework imposes severe steric hindrance that suppresses undesired SN2 pathways, a feature lost when the alkyl fragment is modified [1]. The 3‑methyl substituent on the cyclohexane ring further biases the conformational equilibrium, influencing stereochemical outcomes in diastereoselective transformations. These cumulative effects mean that substituting the iodine with another halogen or altering the alkyl architecture changes not just potency but reaction mechanism and product distribution.

Iodo target
Low C–I bond energy drives fast substitution under mild conditions
Bromo/Chloro analog
Higher C–Br/C–Cl bond energies require harsher conditions, altering reaction profile
Neopentyl framework
Extreme steric bulk suppresses undesired SN2 pathways
Modified alkyl analog
Reduced steric hindrance permits competing mechanisms, changing product distribution
3‑Methylcyclohexane
Conformational lock biases ring orientation, influencing diastereoselectivity
Unsubstituted cyclohexyl analog
Conformational flexibility may erode stereochemical control in subsequent steps

Iodoalkyl Ether Differentiation Evidence vs Analogs


Lower C–I Bond Dissociation Energy vs Bromo/Chloro

The C–I bond in the target compound has a bond dissociation energy (BDE) of approximately 55 kcal mol⁻¹, compared with 68 kcal mol⁻¹ for the C–Br analog and 81 kcal mol⁻¹ for the C–Cl analog [1]. This 13–26 kcal mol⁻¹ difference means the iodo compound can undergo nucleophilic substitution or reductive cleavage under significantly milder conditions, reducing thermal degradation of sensitive substrates.

C–I bond energy
Class-level inference
C–I BDE ≈ 55 kcal mol⁻¹ vs C–Br 68, C–Cl 81 kcal mol⁻¹
Supports milder substitution conditions
Gas-phase homolytic BDE for tertiary alkyl halides
Bond dissociation energy leaving group ability nucleophilic substitution

Enhanced SN1 Reactivity of Iodo over Chloro

For tertiary alkyl halides, the relative SN1 solvolysis rate constant (k_rel) follows the order I > Br > Cl. Experimentally, tert-butyl iodide hydrolyzes approximately 10³ times faster than tert-butyl chloride, with tert-butyl bromide falling roughly halfway between [1]. This rate hierarchy is directly transferable to the neopentyl‑type iodide environment in the target compound.

SN1 relative rate
Class-level inference
Iodo k_rel ≈ 10³; bromo ~10¹–10²; chloro = 1
May accelerate substitution step completion
Aqueous ethanol solvolysis at 25 °C
SN1 reactivity leaving group kinetics

Neopentyl Steric Shielding for SN1 Selectivity

The 1-iodo-2-methylpropan-2-yl group mirrors the neopentyl skeleton, which has a Taft steric substituent constant (E_s) of –1.54 compared with –0.30 for ethyl and –0.06 for methyl [1]. This extreme steric bulk renders the backside attack required for SN2 substitution virtually impossible, channeling reactivity exclusively through the SN1 manifold and preventing undesired elimination side products.

Steric bulk (Taft Eₛ)
Class-level inference
Neopentyl Eₛ = –1.54 vs ethyl –0.30, methyl –0.06
Enforces SN1 manifold, limits SN2 competition
Derived from ester hydrolysis rate data
Steric effect neopentyl SN1 vs SN2 Taft parameter

3-Methyl Conformational Bias for Stereocontrol

The 3-methyl substituent on the cyclohexane ring has an A-value of 1.7 kcal mol⁻¹, strongly favoring the equatorial orientation [1]. This conformational lock restricts the spatial orientation of the 1-iodoether group, providing a defined steric environment that can enhance diastereoselectivity in subsequent reactions compared with the unsubstituted cyclohexyl analog (A-value for H = 0).

Conformational bias
Class-level inference
3‑Methyl A‑value = 1.7 kcal mol⁻¹ (~94:6 eq:ax)
Provides predictable stereochemical environment
Low-temperature NMR equilibration studies
Conformational analysis A-value diastereoselectivity

Higher Lipophilicity vs Bromo/Chloro Analogs

Computational prediction using the consensus method yields cLogP ≈ 4.2 for the iodo target compound, compared with cLogP ≈ 3.8 for the bromo analog and cLogP ≈ 3.5 for the chloro analog [1]. The enhanced lipophilicity facilitates extraction into organic solvents and can improve membrane permeability in cell-based assay contexts.

Lipophilicity cLogP
Supporting evidence
Iodo cLogP ≈ 4.2; bromo 3.8; chloro 3.5
May improve organic-phase extraction
SwissADME consensus prediction
Lipophilicity logP phase transfer solubility

High Purity for Direct Use in Synthesis

The supplier specification for the target compound is ≥95% purity (HPLC/GC) . While the bromo and chloro analogs from the same provider are also sold at 95% purity, the iodo derivative's consistent quality enables direct use in sensitive catalytic cycles without additional purification, minimizing yield losses from impurity-derived catalyst poisoning.

Supplied purity
Data to verify
≥95% (HPLC/GC) – consistent quality reported
May reduce repurification needs
Supplier specification; verify for sensitive cycles
Purity quality control synthetic utility

Iodoalkyl Ether: Application Scenarios


Mild-Condition Nucleophilic Substitution Cascades

The combination of low C–I bond dissociation energy (55 kcal mol⁻¹) and neopentyl-type steric shielding allows clean SN1-driven substitution at near-ambient temperatures where chloro and bromo analogs require heating or Lewis acid catalysis [1]. This is critical for multi-step sequences that incorporate heat-sensitive intermediates.

Iodo-Specific Cross-Coupling Reactions

Tertiary alkyl iodides serve as superior electrophiles in palladium- and nickel-catalyzed cross-coupling reactions. The target compound's neopentyl iodide moiety engages in oxidative addition more readily than its bromo counterpart, expanding the scope of coupling partners accessible under practical catalytic conditions [1].

Alcohol Protecting-Group via Reductive/Radical Cleavage

The 1-iodo-2-methylpropan-2-yl ether can be selectively removed via reductive deiodination (e.g., Zn/AcOH) or radical-mediated fragmentation, offering orthogonal deprotection to standard silyl or benzyl ethers. The 3-methylcyclohexane scaffold contributes steric differentiation that minimizes cleavage of other protecting groups [1].

Lipophilic Radioligand Precursor Synthesis

The elevated cLogP (~4.2) and the presence of iodine make the compound a potentially valuable precursor for stable-iodine cold standards or radioiodination studies, where the bromo analog would yield lower specific activity and the chloro analog would provide insufficient lipophilicity for blood-brain-barrier penetration [1].

Application
Selection Property
Validation Focus
Mild-condition nucleophilic substitution
Iodo leaving-group reactivity profile
Reaction temperature and catalyst requirement
Iodo-specific cross-coupling
C–I oxidative addition propensity
Catalyst scope and coupling partner compatibility
Orthogonal alcohol deprotection
Reductive/radical cleavage behavior
Selectivity against silyl/benzyl protecting groups
Lipophilic radioligand precursor
Halogen identity and partition coefficient
Extraction efficiency and specific activity potential
Quote Request

Request a Quote for 1-[(1-Iodo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.